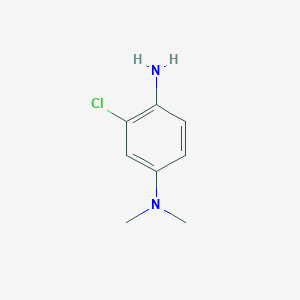

3-chloro-N1,N1-dimethylbenzene-1,4-diamine

Description

Theoretical Frameworks in Functionalized Benzene (B151609) Derivatives Research

The study of functionalized benzene derivatives like 3-chloro-N1,N1-dimethylbenzene-1,4-diamine is deeply rooted in theoretical and computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of these molecules. nih.govnih.gov DFT calculations allow researchers to predict molecular geometries, vibrational frequencies, and the effects of substituents on the aromatic system's stability and reactivity. nih.govrsc.org For instance, DFT can elucidate how the electron-donating amino groups and the electron-withdrawing chloro group in the target molecule influence its electronic structure and potential reaction pathways.

Central to the understanding of these compounds is the concept of aromaticity. Theoretical models provide quantitative descriptors to assess the degree of aromaticity, which is crucial for predicting stability. Key indices include:

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring typically indicate aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the degree of bond length equalization around the ring.

Para-Delocalization Index (PDI): An electronic criterion measuring electron delocalization across the ring.

Aromatic Fluctuation Index (FLU): An index that quantifies the fluctuation of electron delocalization. researchgate.net

These theoretical tools provide a robust framework for predicting how the specific arrangement of chloro, amino, and dimethylamino substituents modifies the inherent aromaticity and reactivity of the benzene ring. researchgate.net

Historical Development of Chloro-Substituted Aromatic Diamines in Academic Study

The academic and industrial exploration of aromatic amines dates back to the 19th century, with the synthesis of compounds like aniline (B41778) from coal tar, which launched the synthetic dye industry. ontosight.aibritannica.com The introduction of halogen substituents, particularly chlorine, marked a significant evolution in the field. Halogenated aromatic compounds became integral to the development of agrochemicals, pharmaceuticals, and industrial materials like solvents and dielectrics. science.goviloencyclopaedia.org

Historically, the synthesis of chloro-aromatics often involved direct electrophilic substitution or reactions like the Sandmeyer reaction, which converts diazonium salts into aryl halides. wikipedia.org The development of processes for producing aromatic amines frequently involved the reduction of nitroaromatics. britannica.comstudymind.co.uk The combination of these technologies paved the way for the synthesis of chloro-substituted aromatic amines.

In the latter half of the 20th century, increasing awareness of the environmental and toxicological profiles of halogenated compounds led to new research directions. nih.govresearchgate.net This included the development of greener synthetic methods and studies on the microbial degradation of these persistent chemicals. nih.gov The historical trajectory of chloro-substituted aromatic diamines is thus intertwined with major trends in industrial chemistry, from the rise of synthetic dyes to the modern emphasis on sustainable chemical processes.

Current Research Trends in Substituted Phenylenediamine Systems

Research into substituted phenylenediamines, the parent class of this compound, is vibrant and multifaceted. One major area of focus is their application as antioxidants and antiozonants, particularly in the rubber industry to prevent degradation of materials. However, this use has led to emerging environmental concerns, as these compounds and their transformation products have been detected in various environmental compartments, prompting research into their fate and toxicity.

Another significant trend is the use of phenylenediamines in materials science. They serve as monomers for the synthesis of advanced polymers. rsc.org For example, poly(phenylenediamine)s are being investigated for their optical, electrical, and antimicrobial properties, with potential applications in regenerative medicine and photothermal therapy. rsc.org Researchers are also exploring the modification of materials like graphene with p-phenylenediamine (B122844) (PPD) to enhance the thermal and mechanical properties of composites for applications such as electromagnetic interference (EMI) shielding. mdpi.com Furthermore, derivatives of o-phenylenediamine (B120857) are being studied as effective and environmentally benign corrosion inhibitors, capable of forming protective layers on metal surfaces. nih.gov

The catalytic and electrochemical oxidation of phenylenediamines is also a subject of intense study. For instance, the oxidation of o-phenylenediamine is widely used as a signaling reaction in colorimetric assays, though recent research has focused on understanding the complex formation of both dimers and polymers during this process. acs.org

Methodological Approaches to Investigating Novel Aromatic Scaffolds

The investigation of novel aromatic scaffolds, including complex derivatives like this compound, employs a diverse toolkit of computational and analytical methods.

Computational Approaches: The concept of the molecular scaffold is central to medicinal chemistry and materials science for classifying and comparing core structures. researchgate.netacs.org Computational tools are used to generate and analyze these scaffolds. Techniques like "scaffold hopping" are used to design new molecules by replacing a core structure with a functionally equivalent but structurally distinct one. Modern approaches leverage machine learning and deep learning, such as variational autoencoders and transformers, to generate novel molecular structures based on a given scaffold. oup.com Molecular dynamics simulations are also used to explore the conformational flexibility of aromatic structures, such as the "aromatic cages" found in proteins. nih.gov

Analytical and Spectroscopic Techniques: A suite of advanced analytical methods is essential for the characterization of new aromatic compounds. These include:

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for separating and quantifying components in complex mixtures. nih.govresearchgate.net

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS, LC-MS), MS provides precise identification based on mass-to-charge ratio and fragmentation patterns. creative-proteomics.comfiveable.me

Spectroscopy:

Nuclear Magnetic Resonance (NMR): Provides detailed information about molecular structure and atomic connectivity. creative-proteomics.comfiveable.me

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Used to identify functional groups and analyze electronic structure, respectively. creative-proteomics.comfiveable.me

These methodologies, from in-silico design to rigorous experimental characterization, are critical for advancing the understanding and application of novel aromatic scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMXXMCXBZUJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Chloro N1,n1 Dimethylbenzene 1,4 Diamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-chloro-N1,N1-dimethylbenzene-1,4-diamine reveals several plausible disconnection points, primarily at the carbon-nitrogen (C-N) and carbon-chlorine (C-Cl) bonds. The two key retrosynthetic bond disconnections are:

C-N Bond Disconnection: This approach involves the formation of one or both of the amino groups as the final steps. Disconnecting the primary amine (at C-4) leads to a chloro-dimethylamino aniline (B41778) precursor, while disconnecting the dimethylamino group (at C-1) suggests a chloro-amino aniline intermediate.

C-Cl Bond Disconnection: This strategy considers the introduction of the chlorine atom onto a pre-existing N1,N1-dimethylbenzene-1,4-diamine scaffold. However, this is often less favorable due to potential issues with regioselectivity and the deactivating effect of the amino groups on electrophilic aromatic substitution.

Based on these primary disconnections, several synthetic precursors can be envisioned, including various substituted nitrobenzenes and anilines. The choice of a specific synthetic route will depend on the availability of starting materials, desired reaction efficiency, and scalability.

Exploration of Classical Amination Reactions

Classical amination reactions provide foundational methods for the synthesis of aromatic amines and can be adapted for the preparation of this compound.

Reductive Amination Pathways

Reductive amination is a powerful tool for the synthesis of amines. In the context of the target molecule, this typically involves the reduction of a nitro group to a primary amine. A plausible route starts with a suitably substituted chloronitrobenzene. For instance, the synthesis could commence with 2-chloro-4-nitroaniline (B86195). The existing primary amino group could potentially be dimethylated, followed by the reduction of the nitro group. However, controlling the selectivity of dimethylation in the presence of a nitro group can be challenging.

A more common and effective strategy involves the reduction of a nitro compound as the final step. For example, a synthetic pathway could begin with the nucleophilic aromatic substitution of a dichloronitrobenzene derivative with dimethylamine (B145610), followed by the reduction of the nitro group to the primary amine.

| Starting Material | Reagent(s) | Product | Typical Conditions | Reference |

| 4-chloro-3-nitroaniline | Methylating agent | 4-chloro-N,N-dimethyl-3-nitroaniline | Varies | - |

| 4-chloro-N,N-dimethyl-3-nitroaniline | Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) | This compound | Acidic or catalytic hydrogenation | - |

| 1,2-dichloro-4-nitrobenzene | Dimethylamine | 2-chloro-N,N-dimethyl-4-nitroaniline | Base, solvent (e.g., DMF) | - |

| 2-chloro-N,N-dimethyl-4-nitroaniline | Reducing agent (e.g., Fe/HCl, H2/Raney Ni) | This compound | Acidic or catalytic hydrogenation | rasayanjournal.co.in |

Nucleophilic Aromatic Substitution with Amine Reagents

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing amino groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups such as a nitro group. A viable synthesis of this compound can be envisioned starting from 1,2-dichloro-4-nitrobenzene. The nitro group activates the ring towards nucleophilic attack, and the chlorine atoms can act as leaving groups. The reaction with dimethylamine would lead to the substitution of one of the chlorine atoms to form a mixture of isomers. The major product would be 2-chloro-N,N-dimethyl-4-nitroaniline, which can then be reduced to the target compound.

Another approach could start from 4-chloro-nitrobenzene. Reaction with dimethylamine under pressure and high temperature can yield N,N-dimethyl-4-nitroaniline. rasayanjournal.co.in Subsequent chlorination and reduction steps would be required to arrive at the final product, though regioselectivity in the chlorination step could be a challenge.

| Starting Material | Nucleophile | Product | Typical Conditions | Reference |

| 1,2-dichloro-4-nitrobenzene | Dimethylamine | 2-chloro-N,N-dimethyl-4-nitroaniline | DMF, NaHCO3, high temperature and pressure | rasayanjournal.co.in |

| 4-chloronitrobenzene | Dimethylamine hydrochloride | N,N-dimethyl-4-nitroaniline | Toluene, NaOH, heating | google.com |

Advanced Catalytic Approaches in C-N and C-Cl Bond Formation

Modern organic synthesis heavily relies on transition-metal catalysis to achieve efficient and selective bond formations that are often difficult to accomplish with classical methods. Palladium and copper-catalyzed reactions are particularly prominent in the synthesis of aromatic amines.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This methodology allows for the coupling of aryl halides or triflates with a wide range of amines, including dimethylamine. A potential application for the synthesis of this compound could involve the coupling of a dihaloaniline derivative with dimethylamine. For example, 3,4-dichloroaniline (B118046) could be selectively coupled with dimethylamine at the 4-position, followed by further functional group manipulations.

The choice of ligand is crucial for the success of Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. cmu.edu The reaction conditions, including the choice of base and solvent, also play a significant role in the reaction's efficiency and selectivity.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Chlorotoluene | Benzylamine | Pd(OAc)2 / Buchwald ligand | NaOtBu | Toluene | >95 | cmu.edu |

| 2-Bromo-1,3-dimethylbenzene | n-Hexylamine | Pd(OAc)2 / Buchwald ligand | NaOtBu | Toluene | 97 | cmu.edu |

| 4-Chloroaniline | Ammonia (B1221849) | Pd-precatalyst / KPhos | KOH | 1,4-dioxane | - | nih.gov |

Copper-Mediated Amination Methodologies

Copper-catalyzed amination reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and polar aprotic solvents), modern advancements have led to the development of milder and more efficient protocols, often employing ligands to facilitate the catalytic cycle.

For the synthesis of the target molecule, a copper-catalyzed amination of a chloro-substituted nitroaniline or a dihalo-nitrobenzene with dimethylamine could be a feasible step. For instance, the reaction of 2-chloro-4-nitroaniline with a methylating agent in the presence of a copper catalyst could be explored. More directly, 1,2-dichloro-4-nitrobenzene could be reacted with dimethylamine using a copper catalyst.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Iodobenzene | Aniline | CuI / Phenanthroline | K2CO3 | - | - | - |

| 2-Chlorobenzoic Acid | Aminothiazole | Cu/CuI | K2CO3 | DMF | - | researchgate.net |

| Aryl Chlorides | Various Amines | Cu catalyst / N1,N2-diaryl diamine ligands | - | - | 40-55 | organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Key considerations in this context include the use of alternative reaction media and maximizing the incorporation of reactant atoms into the final product.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. jocpr.com Consequently, the development of solvent-free reaction systems represents a major advancement in green chemistry. cmu.edu These reactions, sometimes conducted by grinding solid reactants together, can lead to higher efficiency, improved selectivity, and simpler work-up procedures. jocpr.com

For the synthesis of aromatic amines, solvent-free approaches such as the Ullmann C-N coupling reaction have been explored. google.com This method can be performed using a copper catalyst without an organic solvent, offering a more environmentally benign alternative to traditional methods. google.com Another common solvent-free technique is mechanical grinding, which has proven effective for various reactions, including the formation of imines, and is noted for its high atom efficiency and simple procedure. jocpr.com While specific examples for the solvent-free synthesis of this compound are not extensively detailed in published literature, the principles from related aromatic amine syntheses are applicable.

Table 1: Examples of Solvent-Free Synthetic Methods for Aromatic Compounds

| Reaction Type | Catalyst/Conditions | Reactant Class | Advantages |

|---|---|---|---|

| Ullmann C-N Coupling | Copper powder, 100°C | Aryl halide, Amine | No organic solvent, low catalyst consumption, high yield. google.com |

| Grinding Technique | Grinding with a mortar and pestle, sometimes with a catalytic amount of acid. | Ketones, Anilines | Simplicity, high efficiency, often quantitative yields. jocpr.com |

| A³ Coupling | Copper-based catalysts, 70°C | Aldehydes, Amines, Alkynes | Good to excellent yields, potential for catalyst reuse. nih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. jocpr.comrsc.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. rsc.org

In the synthesis of substituted anilines, catalytic methods are generally superior to stoichiometric ones in terms of atom economy. rsc.org For instance, the catalytic reduction of a nitro group to form an amine is a common step. While older methods using metals like iron generate significant sludge, modern catalytic hydrogenation processes offer a much higher atom economy, with water often being the only byproduct. rsc.org

Designing a synthetic route for this compound would involve evaluating each step for its atom economy. For example, a hypothetical final step involving the reduction of a nitro intermediate (e.g., 2-chloro-4-dimethylamino-1-nitrobenzene) via catalytic hydrogenation would exhibit a high atom economy.

Table 2: Theoretical Atom Economy for Common Reaction Types in Aromatic Synthesis

| Reaction Type | General Equation | Theoretical Atom Economy | Notes |

|---|---|---|---|

| Addition (e.g., Hydrogenation) | A + B → C | 100% | All reactant atoms are incorporated into the product. jocpr.com |

| Substitution (e.g., Nitration) | A-H + HNO₃ → A-NO₂ + H₂O | < 100% | Water is a common byproduct, lowering the atom economy. rsc.org |

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: The molecule this compound is achiral; it does not possess any stereocenters and cannot exist as different stereoisomers. Therefore, stereochemical control is not an applicable consideration in its synthesis.

Regioselectivity: Regioselectivity, or the control of the position of chemical bond formation, is a critical factor in the synthesis of polysubstituted aromatic compounds like this compound. The order of introduction of the chloro, amino, and dimethylamino groups onto the benzene (B151609) ring is dictated by the directing effects of the substituents already present.

A plausible synthetic strategy would involve leveraging the ortho-, para-, or meta-directing influence of functional groups to install subsequent substituents in the desired positions. For example, the dimethylamino group is a strong activating group and is ortho, para-directing. The amino group is also ortho, para-directing. In contrast, a chlorine atom is deactivating but also directs incoming electrophiles to the ortho and para positions.

In a multi-step synthesis, these directing effects must be carefully managed. For instance, starting with N,N-dimethylaniline, a chlorination reaction would likely yield a mixture of ortho- and para-chloro isomers. Subsequent nitration of the para-chloro isomer would be directed by both the dimethylamino and chloro groups, influencing the position of the nitro group, which can then be reduced to the target primary amine.

Table 3: Directing Effects of Relevant Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Activating/Deactivating | Directing Effect |

|---|---|---|

| -N(CH₃)₂ (Dimethylamino) | Strongly Activating | Ortho, Para |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N1,n1 Dimethylbenzene 1,4 Diamine

Electrophilic Aromatic Substitution Reaction Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on 3-chloro-N1,N1-dimethylbenzene-1,4-diamine is determined by the directing and activating or deactivating effects of its substituents. The dimethylamino group (-N(CH₃)₂) is a strongly activating and ortho-, para-directing group due to its significant +M (mesomeric) effect. The primary amino group (-NH₂) is also strongly activating and ortho-, para-directing. Conversely, the chloro group (-Cl) is a deactivating but ortho-, para-directing substituent, owing to its -I (inductive) and +M effects.

Given the positions of the substituents, the directing effects can be summarized as follows:

-N(CH₃)₂ group (at C1): Directs incoming electrophiles to positions 2 and 6 (ortho) and 4 (para). Position 4 is already substituted.

-NH₂ group (at C4): Directs incoming electrophiles to positions 3 and 5 (ortho) and 1 (para). Positions 1 and 3 are already substituted.

-Cl group (at C3): Directs incoming electrophiles to positions 2 and 4 (ortho) and 6 (para). Position 4 is already substituted.

The positions most activated towards electrophilic attack are those ortho and para to the powerful activating amino groups. The most likely positions for substitution would be C2, C5, and C6. The strong activation by the amino groups generally outweighs the deactivation by the chloro group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Outcome |

|---|---|---|

| C2 | Ortho to -N(CH₃)₂, Ortho to -Cl | Favorable |

| C5 | Ortho to -NH₂ | Favorable |

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic aromatic substitution (SNAAr) of the chloro group in this compound is generally difficult due to the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. The presence of two electron-donating amino groups further deactivates the ring towards nucleophilic attack. For an SNAAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this molecule.

However, under harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, displacement of the chlorine atom may be possible.

The primary and tertiary amine groups can themselves act as nucleophiles. The primary amine can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization. The tertiary amine is generally less reactive in this context but can be involved in acid-base reactions.

Table 2: Potential Reactions at the Amine Functionalities

| Amine Group | Reagent | Potential Product |

|---|---|---|

| Primary Amine (-NH₂) | Acyl chloride | N-(4-(dimethylamino)-2-chlorophenyl)acetamide |

| Primary Amine (-NH₂) | Alkyl halide | N-alkyl-3-chloro-N1,N1-dimethylbenzene-1,4-diamine |

Oxidation and Reduction Chemistry of Aromatic Amines and Halides

Aromatic amines are susceptible to oxidation. The parent compound, N,N-dimethyl-p-phenylenediamine, is well-known to undergo a one-electron oxidation to form a stable radical cation known as Wurster's Red. It is expected that this compound would exhibit similar behavior, forming a chlorinated analogue of Wurster's Red upon oxidation. The presence of the electron-withdrawing chloro group may slightly increase the oxidation potential compared to the unsubstituted parent compound.

The reduction of the chloro group is generally not facile under standard catalytic hydrogenation conditions that might be used to reduce other functional groups. More forcing conditions would be required for hydrodehalogenation.

Table 3: Predicted Redox Behavior

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| One-electron Oxidation | Mild oxidizing agent (e.g., Fe³⁺) | This compound radical cation |

Acid-Base Equilibria and Protonation Studies

Both the primary and tertiary amino groups are basic and can be protonated in the presence of acids. The basicity of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The dimethylamino group is typically more basic than the primary amino group. The electron-withdrawing chloro group will decrease the basicity of both amino groups through its inductive effect.

Protonation will occur preferentially at the more basic dimethylamino group. In a strongly acidic medium, both amino groups can be protonated.

Table 4: Predicted pKa Values of Conjugate Acids

| Functional Group | Estimated pKa (Conjugate Acid) |

|---|---|

| -N(CH₃)₂ | ~4-5 |

Note: These are estimated values based on substituted anilines and phenylenediamines.

Radical Chemistry Involving Chloro- and Amine Substituents

As mentioned, one of the key aspects of the radical chemistry of this compound is the formation of a stable radical cation upon one-electron oxidation. This radical cation's stability is due to the delocalization of the unpaired electron across the aromatic ring and the two nitrogen atoms. The chloro substituent would likely influence the spin density distribution in the radical cation.

Free-radical reactions involving the chloro group, such as radical-mediated halogen abstraction, are possible but would require specific radical initiators and reaction conditions. The amine groups can also be involved in radical reactions, for example, by acting as hydrogen atom donors under certain conditions.

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N,N-dimethyl-p-phenylenediamine |

| N-(4-(dimethylamino)-2-chlorophenyl)acetamide |

| N-alkyl-3-chloro-N1,N1-dimethylbenzene-1,4-diamine |

| 4-(dimethylamino)-2-chlorobenzenediazonium chloride |

| This compound radical cation |

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the reaction kinetics and thermodynamics of this compound. Research has predominantly focused on the parent compound, N,N-dimethyl-p-phenylenediamine, and other derivatives, particularly in the context of their oxidation reactions. Consequently, the following discussion is based on the general principles of chemical kinetics and thermodynamics applicable to this class of compounds, supplemented with illustrative data from related molecules where appropriate. A detailed quantitative analysis for this compound is not possible without dedicated experimental studies.

The investigation of reaction kinetics for a compound like this compound would typically involve studying the rates of its reactions, the factors that influence these rates, and the reaction mechanism. Key parameters that would be determined include the rate constant (k), the order of the reaction with respect to each reactant, and the activation energy (Ea).

For substituted p-phenylenediamines, oxidation reactions are of significant interest. The presence of the electron-donating amino and dimethylamino groups makes the aromatic ring susceptible to oxidation. The chloro substituent, being electron-withdrawing, is expected to influence the rate of oxidation. In general, electron-withdrawing groups decrease the electron density of the aromatic ring, which would likely decrease the rate of electrophilic attack and oxidation.

A hypothetical kinetic study of the oxidation of this compound could involve reacting it with a suitable oxidizing agent and monitoring the change in concentration of the reactant or product over time using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Illustrative Data for a Hypothetical Oxidation Reaction

The following table represents hypothetical data for a kinetic experiment on the oxidation of a substituted p-phenylenediamine (B122844).

| Time (s) | Concentration of this compound (M) |

| 0 | 0.0100 |

| 60 | 0.0085 |

| 120 | 0.0072 |

| 180 | 0.0061 |

| 240 | 0.0052 |

| 300 | 0.0044 |

From such data, the rate of reaction could be determined at various time points, and by varying the initial concentrations of the reactants, the rate law and the rate constant could be established.

Thermodynamic investigations would focus on the energy changes that accompany reactions involving this compound. Key thermodynamic parameters include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). These parameters would indicate whether a reaction is exothermic or endothermic, whether it leads to an increase or decrease in disorder, and whether it is spontaneous under a given set of conditions.

Calorimetry is a common experimental technique used to measure the heat absorbed or released during a chemical reaction, from which the enthalpy change can be calculated. Computational chemistry methods can also be employed to estimate these thermodynamic parameters.

Illustrative Thermodynamic Data for a Hypothetical Reaction

The following table provides hypothetical thermodynamic data for a reaction involving a substituted p-phenylenediamine at a standard temperature of 298 K.

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH) | -75 kJ/mol |

| Entropy of Reaction (ΔS) | -150 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -30.3 kJ/mol |

In this hypothetical example, the negative ΔH indicates an exothermic reaction, the negative ΔS suggests a decrease in disorder, and the negative ΔG indicates that the reaction is spontaneous.

The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of a compound. For this compound, such studies would be crucial for understanding its stability, reactivity, and potential applications. However, it is important to reiterate that specific, experimentally determined kinetic and thermodynamic data for this compound are not currently available in the public scientific literature.

Theoretical and Computational Studies of 3 Chloro N1,n1 Dimethylbenzene 1,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic and geometric properties of molecules. For 3-chloro-N1,N1-dimethylbenzene-1,4-diamine, these calculations can reveal the distribution of electrons, the energies of frontier molecular orbitals, and the molecule's most stable three-dimensional arrangements.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals is a critical determinant of a molecule's chemical reactivity and kinetic stability.

For this compound, the presence of electron-donating amino groups (-NH2 and -N(CH3)2) and an electron-withdrawing chloro group (-Cl) significantly influences the energies of these orbitals. The amino groups, particularly the strongly donating dimethylamino group, are expected to raise the energy of the HOMO, concentrating its density on the benzene (B151609) ring and the nitrogen atoms. Conversely, the chloro group will have a stabilizing effect on the LUMO.

Table 1: Calculated Frontier Orbital Energies of Structurally Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| p-Aminoaniline | B3LYP/6-311G(d,p) | -4.99 | -0.13 | 4.86 |

This table is generated based on data from similar compounds to infer the properties of this compound.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto a surface of constant electron density, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atoms of the amino and dimethylamino groups due to the presence of lone pairs of electrons. researchgate.netresearchgate.net The aromatic ring will also exhibit regions of negative potential, enhanced by the electron-donating nature of the amino groups. In contrast, the chloro substituent will create a region of more positive potential on the adjacent carbon atom. The hydrogen atoms of the amino group will also be characterized by positive electrostatic potential. This distribution of charge suggests that electrophilic attack is most likely to occur at the ortho and para positions relative to the amino groups, while nucleophilic attack would be directed towards the carbon atom bearing the chloro group.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, a key conformational feature is the orientation of the dimethylamino group with respect to the benzene ring.

Computational studies on N,N-dimethylaniline have shown that the molecule adopts a quasi-planar structure where the C-N-C plane of the dimethylamino group is nearly coplanar with the benzene ring. researchgate.net This planarity is a result of the favorable p-π interaction between the nitrogen lone pair and the aromatic system. It is expected that this compound will exhibit a similar preference for a planar conformation of the dimethylamino group to maximize this stabilizing interaction. Rotational barriers and potential energy surfaces can be calculated to quantify the energetic cost of deviation from this low-energy conformation. Determining the global and local energy minima provides a detailed understanding of the molecule's conformational landscape.

Molecular Dynamics Simulations for Intramolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into intramolecular motions and interactions. researchgate.net For this compound, MD simulations can be employed to investigate the torsional dynamics of the dimethylamino group, the vibrational motions of the chloro substituent, and the flexibility of the amino group.

By simulating the molecule's trajectory, one can observe the fluctuations in bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the intramolecular hydrogen bonding potential between the primary amine and the chlorine atom, although such an interaction is likely to be weak. Furthermore, MD simulations can be used to model the molecule's behavior in different solvent environments, revealing how intermolecular interactions with solvent molecules can influence its conformational preferences and intramolecular dynamics. The use of modified force fields in MD simulations can also help in accurately modeling specific interactions, such as halogen bonding. nih.govnih.gov

Prediction of Reactivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the course of a chemical reaction is primarily determined by the interaction between the HOMO of one reactant and the LUMO of another. ucsb.edu By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, its reactivity towards various reagents can be predicted.

As established in the HOMO/LUMO analysis, the HOMO is expected to be localized on the aromatic ring and the nitrogen atoms. This indicates that the molecule will act as a nucleophile in reactions with electrophiles, with the reaction sites being the electron-rich positions on the ring. The LUMO, on the other hand, will have significant contributions from the carbon atom attached to the chlorine atom, making this site susceptible to nucleophilic attack. The relative energies of the HOMO and LUMO can also be used to rationalize the outcomes of pericyclic reactions and to understand the regioselectivity of substitution reactions. nih.gov

Computational Spectroscopic Analysis Methodologies

Computational methods can be used to simulate various types of spectra, providing a powerful tool for the interpretation of experimental data and the structural elucidation of unknown compounds. For this compound, computational spectroscopic analysis can be particularly valuable.

Infrared (IR) Spectroscopy: The simulation of IR spectra involves the calculation of vibrational frequencies and their corresponding intensities. nih.gov By performing these calculations, one can predict the positions of characteristic absorption bands, such as the N-H stretching vibrations of the primary amine, the C-N stretching of the aromatic amines, the C-Cl stretching, and the various C-H bending modes of the substituted benzene ring. spectroscopyonline.com Comparing the computed spectrum with an experimental one can aid in confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. ias.ac.in Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. libretexts.org These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared with experimental data to assign the signals to specific protons and carbons in the molecule, which is invaluable for confirming the substitution pattern on the benzene ring. acs.org

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying and characterizing molecules. Theoretical calculations of vibrational frequencies for both Infrared (IR) and Raman spectroscopy provide a basis for the assignment of experimental spectra. For this compound, these calculations are typically performed using DFT methods, with the B3LYP functional and a suitable basis set such as 6-311++G(d,p) often being the combination of choice for achieving a good balance between accuracy and computational cost. asianpubs.org

The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. Following this, harmonic vibrational frequency calculations are performed on the optimized structure. materialsciencejournal.org The results yield a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experimental data. asianpubs.org

The vibrational modes for a molecule like this compound can be categorized based on the motions of its functional groups. Key vibrational modes would include:

N-H stretching of the primary amine group (-NH₂).

C-H stretching from the aromatic ring and the methyl groups.

C-N stretching for both the primary and tertiary amine groups.

C-Cl stretching of the chloro substituent.

Ring breathing and other skeletal vibrations of the benzene ring.

N-H bending (scissoring, wagging, twisting) of the primary amine.

C-H bending of the methyl groups and aromatic protons.

A detailed analysis of these calculated modes allows for a confident assignment of the peaks observed in experimental IR and Raman spectra.

Table 1: Illustrative Calculated Vibrational Modes for this compound

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | Value | High | Moderate |

| N-H Symmetric Stretch | Value | High | Moderate |

| Aromatic C-H Stretch | Value | Moderate | High |

| Methyl C-H Asymmetric Stretch | Value | High | Moderate |

| Methyl C-H Symmetric Stretch | Value | High | Moderate |

| N-H Scissoring | Value | High | Low |

| Aromatic C=C Stretch | Value | High | High |

| C-N (Aromatic-N(CH₃)₂) Stretch | Value | Moderate | Moderate |

| C-N (Aromatic-NH₂) Stretch | Value | Moderate | Moderate |

| C-Cl Stretch | Value | High | High |

| Aromatic C-H Out-of-Plane Bend | Value | High | Low |

Note: The values in this table are illustrative placeholders representing the type of data generated from DFT calculations. Specific wavenumbers would be determined by actual quantum chemical computations.

NMR Chemical Shift Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants provide invaluable support for the interpretation of ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a standard and reliable approach for predicting isotropic shielding values. bohrium.com

These shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). The predicted chemical shifts for the hydrogen and carbon atoms in this compound are highly sensitive to their local electronic environment. wisc.edu

For this compound, key factors influencing the chemical shifts include:

The electron-donating effects of the primary amine (-NH₂) and the stronger electron-donating dimethylamino (-N(CH₃)₂) group.

The electron-withdrawing and inductive effects of the chlorine atom.

The anisotropic effects of the benzene ring.

Calculations would predict distinct chemical shifts for the non-equivalent aromatic protons and carbons, as well as for the protons and carbons of the N,N-dimethyl group and the protons of the primary amine. Comparing these predicted values with experimental data helps to unambiguously assign each signal in the NMR spectra. znaturforsch.comresearchgate.net

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-N(CH₃)₂) | - | Value |

| C2 | Value | Value |

| C3 (-Cl) | - | Value |

| C4 (-NH₂) | - | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| -N(CH₃)₂ | Value | Value |

| -NH₂ | Value | - |

Note: The values in this table are illustrative placeholders. Chemical shifts are referenced to TMS and would be obtained from specific GIAO-DFT calculations.

Solvent Effects Modeling in Theoretical Studies

The spectroscopic and chemical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models are used to simulate these solvent effects to bridge the gap between gas-phase calculations and experimental measurements conducted in solution. There are two main approaches to modeling solvent effects: implicit and explicit models. nih.gov

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), are computationally efficient. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This method is effective for capturing the bulk electrostatic effects of the solvent on properties like molecular geometry and spectroscopic parameters. nih.gov

Explicit Solvation Models provide a more detailed, atomistic picture by including individual solvent molecules in the calculation. Methods like the Sequential Monte Carlo/Quantum Mechanics (SMC/QM) approach involve performing a statistical simulation (Monte Carlo) of the solute surrounded by a number of solvent molecules to generate representative solvation structures. Quantum mechanical calculations are then performed on these solute-solvent clusters. researchgate.net This approach can capture specific solute-solvent interactions, such as hydrogen bonding between the amine groups of this compound and protic solvent molecules (e.g., water or methanol).

For this compound, modeling solvent effects would be crucial for accurately predicting UV-Vis absorption spectra (solvatochromism), as well as NMR chemical shifts, which are known to be sensitive to the solvent environment. nih.gov For instance, hydrogen bonding with the solvent can significantly alter the chemical shifts of the -NH₂ protons.

Advanced Analytical Methodologies for Detection and Characterization of 3 Chloro N1,n1 Dimethylbenzene 1,4 Diamine

Development of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules such as 3-chloro-N1,N1-dimethylbenzene-1,4-diamine. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. omicsonline.orgresearchgate.net While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced pulse sequences are often necessary for the complete and unambiguous assignment of all signals, especially for complex molecules. omicsonline.orgipb.pt For this compound, a combination of 1D and two-dimensional (2D) NMR experiments would be employed for full structural elucidation.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring protons.

¹³C NMR: The carbon NMR spectrum would indicate the number of different types of carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment that reveals proton-proton couplings, helping to establish the connectivity of adjacent protons in the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear correlation experiment correlates proton signals with the directly attached carbon signals, allowing for the definitive assignment of carbon resonances. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern on the aromatic ring.

| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | C | ~145-150 | H from N(CH₃)₂, H at position 2, H at position 6 | - |

| 2 | CH | ~6.5-6.8 | C at position 1, C at position 3, C at position 4, C at position 6 | H at position 6, H from N(CH₃)₂ |

| 3 | C-Cl | ~120-125 | H at position 2, H at position 5 | - |

| 4 | C-NH₂ | ~140-145 | H at position 2, H at position 5, H from NH₂ | - |

| 5 | CH | ~6.8-7.1 | C at position 3, C at position 4, C at position 6 | H at position 6, H from NH₂ |

| 6 | CH | ~6.6-6.9 | C at position 1, C at position 2, C at position 5 | H at position 2, H at position 5 |

| - | N(CH₃)₂ | ~2.8-3.2 | C at position 1, C of the other CH₃ | H at position 2, H at position 6 |

| - | NH₂ | ~3.5-4.5 | C at position 4 | H at position 5 |

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The fragmentation of haloanilines is influenced by the nature and position of the halogen substituent. nih.gov For ortho-substituted haloanilines, the loss of a hydrogen halide is a common fragmentation pathway. In the case of this compound, which has a meta-chloro substitution relative to the dimethylamino group, the fragmentation is expected to follow patterns observed for meta- and para-haloanilines, which typically involve the loss of ammonia (B1221849) or a halogen radical. nih.gov

A plausible fragmentation pathway for this compound would involve:

Molecular Ion Peak (M⁺): The initial ionization would produce a molecular ion peak. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak would be expected due to the natural abundance of the ³⁷Cl isotope.

Loss of a Methyl Radical (•CH₃): A common fragmentation for N,N-dimethylanilines is the loss of a methyl radical to form a stable iminium cation.

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond can occur, leading to a fragment ion corresponding to N1,N1-dimethylbenzene-1,4-diamine.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for anilines is the loss of HCN from the benzene (B151609) ring. miamioh.edu

Ring Cleavage: Further fragmentation of the aromatic ring can lead to smaller charged fragments.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 170/172 | [C₈H₁₁ClN₂]⁺ | Molecular Ion (M⁺) |

| 155/157 | [C₇H₈ClN₂]⁺ | Loss of •CH₃ |

| 135 | [C₈H₁₁N₂]⁺ | Loss of •Cl |

| 128/130 | [C₇H₇ClN]⁺ | Loss of •CH₃ and NH₂ |

| 108 | [C₇H₁₀N]⁺ | Loss of •Cl and HCN |

Chromatographic Separation Methodologies Development

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as reaction byproducts or environmental samples, prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of aromatic amines. thermofisher.com The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. Aromatic amines can be thermolabile, which may favor the use of HPLC. tandfonline.com

HPLC Analysis: For the HPLC analysis of this compound, a reversed-phase column (e.g., C18) would likely be employed. tandfonline.com Optimization of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is crucial for achieving good separation. researchgate.net The pH of the mobile phase can significantly affect the retention of the amine, as it influences its protonation state. UV detection is commonly used for aromatic amines due to their strong absorbance in the UV region. For trace analysis, pre-concentration steps such as solid-phase extraction (SPE) may be necessary. tandfonline.comnih.gov

GC Analysis: Aromatic amines can be analyzed by GC, often requiring derivatization to improve their volatility and thermal stability, and to reduce peak tailing. epa.govlabrulez.com Common derivatizing agents include perfluorofatty acid anhydrides. epa.gov The choice of the GC column is also critical, with deactivated columns being necessary to prevent adsorption of the active amine compounds. labrulez.com A thermionic specific detector (TSD) or a mass spectrometer (MS) can be used for selective and sensitive detection.

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Buffer | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature program (e.g., 100 °C to 280 °C at 10 °C/min) |

| Injection Volume | 10-20 µL | 1 µL (split/splitless) |

| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (LC-MS) | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (GC-MS) |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org SFC offers advantages over both HPLC and GC, including faster analysis times, higher efficiency, and reduced use of organic solvents, making it a "green" analytical technique. news-medical.neteuropeanpharmaceuticalreview.com

SFC is particularly well-suited for the separation of chiral compounds and has found significant application in the pharmaceutical industry. wikipedia.orgnews-medical.net It can also be applied to the analysis of both polar and non-polar compounds. mdpi.com For this compound, SFC could be a valuable tool, especially for separating it from isomeric impurities. The use of modifiers, such as methanol or ethanol, added to the supercritical CO₂ mobile phase is often necessary to elute polar compounds like aromatic amines. omicsonline.org The choice of stationary phase is also crucial for achieving the desired selectivity. researchgate.net

Electrochemical Detection Methods and Voltammetric Analysis

Electrochemical methods offer a sensitive, selective, and cost-effective alternative for the determination of electroactive compounds like aromatic amines. cluster-science.com Voltammetric techniques, in particular, are well-suited for the analysis of phenylenediamines. rsc.org

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the amino groups. The presence of the electron-donating dimethylamino and amino groups facilitates the oxidation of the aromatic ring. The voltammetric response will be influenced by the pH of the supporting electrolyte, as the protonation of the amine groups affects their oxidation potential.

Various voltammetric techniques can be employed, including:

Cyclic Voltammetry (CV): Used to study the redox behavior of the compound and to determine the oxidation and reduction potentials. rsc.org

Differential Pulse Voltammetry (DPV): A highly sensitive technique for quantitative analysis, offering lower detection limits compared to CV. rsc.org

Square Wave Voltammetry (SWV): Another sensitive technique that allows for rapid analysis. rsc.org

The choice of the working electrode material is critical for achieving high sensitivity and selectivity. Glassy carbon electrodes (GCE) are commonly used for the voltammetric determination of aromatic amines. rsc.org The surface of the electrode can be modified with various materials, such as nanomaterials or polymers, to enhance the electrochemical signal and lower the detection limit. nih.gov

| Technique | Primary Application | Typical Working Electrode | Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Investigation of redox mechanisms | Glassy Carbon Electrode (GCE), Platinum Electrode | Provides information on reaction kinetics and reversibility |

| Differential Pulse Voltammetry (DPV) | Quantitative trace analysis | GCE, Modified Electrodes | High sensitivity, good resolution |

| Square Wave Voltammetry (SWV) | Rapid quantitative analysis | GCE, Mercury Film Electrode | High speed, high sensitivity |

| Amperometry | Detection in flow systems (e.g., HPLC) | GCE, Gold Electrode | High sensitivity, suitable for continuous monitoring |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples containing compounds such as this compound. These methods provide high sensitivity and selectivity, enabling both qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would involve the separation of the compound from a sample matrix based on its boiling point and polarity, followed by detection and identification by mass spectrometry. The mass spectrometer would provide a unique fragmentation pattern, or "mass spectrum," for the molecule, which serves as a chemical fingerprint.

Upon entering the mass spectrometer, the this compound molecule would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion ([M]+•). Due to the high energy of EI, this molecular ion would then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and reproducible, allowing for confident identification.

Key Expected Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [M]+• | C8H11ClN2+• | 170/172 | Molecular ion peak (presence of 37Cl isotope leads to a characteristic M+2 peak with ~1/3 the intensity of the M+ peak). |

| [M-CH3]+ | C7H8ClN2+ | 155/157 | Loss of a methyl group from the dimethylamino moiety. |

| [M-N(CH3)2]+ | C6H5ClN+ | 126/128 | Loss of the entire dimethylamino group. |

| [C6H4Cl]+ | C6H4Cl+ | 111/113 | Represents the chlorinated benzene ring fragment. |

This table represents hypothetical yet chemically plausible fragmentation data based on the structure of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile compounds or those that are thermally unstable, LC-MS/MS is the analytical method of choice. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific ion (a precursor ion) from the first mass spectrometer, fragmenting it, and then analyzing the resulting fragment ions (product ions) in a second mass spectrometer. This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and sensitive.

In the analysis of this compound, a precursor ion corresponding to the protonated molecule ([M+H]+) at m/z 171 would be selected. This ion would then be fragmented to produce characteristic product ions.

Illustrative LC-MS/MS Parameters:

| Parameter | Value |

| Precursor Ion (m/z) | 171 |

| Product Ion 1 (m/z) | 156 (Loss of -CH3) |

| Product Ion 2 (m/z) | 127 (Loss of -N(CH3)2) |

| Collision Energy (eV) | 15 |

| Dwell Time (ms) | 100 |

This table provides an example of the kind of parameters that would be developed for a quantitative LC-MS/MS method.

Spectrophotometric Assay Development for Quantification

Spectrophotometry offers a more accessible and often more straightforward method for the quantification of a target analyte, provided a suitable chromophore (a part of the molecule that absorbs light) is present and a selective reaction can be developed. Given that this compound is an aromatic amine, it is expected to absorb ultraviolet (UV) light.

The development of a spectrophotometric assay would begin with determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of solutions of known concentrations at this λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

To enhance selectivity and sensitivity, a derivatization reaction could be employed. Aromatic amines can react with specific reagents to produce intensely colored products. For instance, a diazotization-coupling reaction could be developed. In this type of assay, the primary amine group on the this compound would be converted to a diazonium salt, which would then be coupled with another aromatic compound to form a highly colored azo dye. The absorbance of this dye would then be measured in the visible region of the electromagnetic spectrum, which is less prone to interference than the UV region.

Hypothetical Calibration Data for a Spectrophotometric Assay:

| Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.112 |

| 2.5 | 0.278 |

| 5.0 | 0.554 |

| 7.5 | 0.831 |

| 10.0 | 1.103 |

This table represents typical data that would be generated to create a calibration curve for a spectrophotometric assay, demonstrating a linear relationship between concentration and absorbance.

Derivatives and Analogs of 3 Chloro N1,n1 Dimethylbenzene 1,4 Diamine: Design and Synthetic Strategies

Modification of the Aromatic Ring System

The benzene (B151609) ring of 3-chloro-N1,N1-dimethylbenzene-1,4-diamine offers opportunities for substitution, allowing for the introduction of various functional groups or the alteration of the existing halogen substituent. These modifications are governed by the principles of electrophilic aromatic substitution, where the directing effects of the chloro, primary amine, and tertiary amine groups play a crucial role.

Exploration of Different Halogen Substituents

The synthesis of analogs where the chlorine atom is replaced by other halogens (fluorine, bromine, iodine) is typically achieved by utilizing appropriately substituted starting materials rather than by direct displacement on the this compound core. The general synthetic pathway involves the N,N-dimethylation of a halogenated nitroaniline precursor, followed by the reduction of the nitro group.

For instance, the synthesis of the bromo-analog, 3-bromo-N1,N1-dimethylbenzene-1,4-diamine, would commence from 2-bromo-4-nitroaniline. This precursor undergoes nucleophilic aromatic substitution with dimethylamine (B145610), often under pressure and heat, to yield N1,N1-dimethyl-3-bromo-4-nitrobenzenamine. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in acetic acid), affords the final product. rasayanjournal.co.inchemicalbook.com A similar strategy can be applied to synthesize the fluoro- and iodo-analogs, starting from 2-fluoro-4-nitroaniline (B181687) and 2-iodo-4-nitroaniline, respectively.

An alternative approach involves the Sandmeyer reaction. This would require diazotization of a primary aromatic amine precursor, such as 3-amino-N1,N1-dimethylbenzene-1,4-diamine, followed by treatment with a copper(I) halide (CuCl, CuBr) or potassium iodide (KI) to introduce the desired halogen. prepchem.com

Table 1: Synthetic Precursors for Halogen Analogs

| Target Compound | Key Starting Material |

|---|---|

| 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine | 2-Fluoro-4-nitroaniline |

| 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine | 2-Bromo-4-nitroaniline |

Introduction of Additional Functional Groups

The introduction of new functional groups onto the aromatic ring is guided by the directing effects of the existing substituents. The primary amine (-NH₂) and the dimethylamino (-N(CH₃)₂) groups are strong activating, ortho-, para-directing groups, while the chloro (-Cl) group is a deactivating, ortho-, para-directing group.

In electrophilic aromatic substitution reactions under strongly acidic conditions, such as nitration with a mixture of nitric acid and sulfuric acid, the amine groups are protonated to form ammonium (B1175870) ions (-NH₃⁺ and -NH(CH₃)₂⁺). These protonated groups are strongly deactivating and meta-directing. stackexchange.com Consequently, nitration of this compound is expected to direct the incoming nitro group to the positions meta to the ammonium groups. Given the substitution pattern, this would likely lead to a mixture of isomers. To achieve more selective substitution, protection of the amine groups (e.g., via acylation) may be necessary before carrying out the electrophilic substitution.

Other functional groups can be introduced using standard aromatic functionalization reactions. For example, sulfonation using fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group, while Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups, although the strong activating nature of the amine substituents can lead to side reactions and may require protective group strategies.

Alteration of Amine Substituents

Modifying the N-alkyl groups of the tertiary amine or converting it to a secondary or primary amine provides another major avenue for creating analogs.

Variation of Alkyl Groups on Nitrogen

Analogs with different alkyl groups on the tertiary nitrogen can be synthesized by adapting the route used for the parent compound. The key step is the reaction of 2-chloro-4-nitroaniline (B86195) with a variety of secondary amines. researchgate.net For example, reacting 2-chloro-4-nitroaniline with diethylamine (B46881) would yield 2-chloro-N,N-diethyl-4-nitroaniline. Subsequent reduction of the nitro group provides the corresponding N1,N1-diethyl analog. google.comchemicalbook.com This strategy is versatile and can be extended to a wide range of dialkylamines.

Table 2: Synthesis of N-Alkyl Analogs

| Secondary Amine Reagent | Resulting N-Substituent | Intermediate Product | Final Analog |

|---|---|---|---|

| Diethylamine | -N(CH₂CH₃)₂ | 2-Chloro-N,N-diethyl-4-nitroaniline | 3-Chloro-N1,N1-diethylbenzene-1,4-diamine |

| Dipropylamine | -N(CH₂CH₂CH₃)₂ | 2-Chloro-N,N-dipropyl-4-nitroaniline | 3-Chloro-N1,N1-dipropylbenzene-1,4-diamine |

Formation of Secondary and Primary Amine Analogs

The synthesis of secondary amine analogs (e.g., 3-chloro-N1-methylbenzene-1,4-diamine) can be approached in two ways. One method involves the controlled N-demethylation of the parent tertiary amine. This can be achieved using various chemical reagents, such as phenyl chloroformate, which reacts with the N,N-dimethylaniline moiety to form a carbamate (B1207046) intermediate that is subsequently hydrolyzed to the secondary amine.

Alternatively, a synthetic approach starting from 2-chloro-4-nitroaniline can be employed. This involves N-monoalkylation, typically after protecting the primary amine, followed by reduction of the nitro group.

The primary amine analog, 3-chlorobenzene-1,4-diamine, is synthesized more directly. The standard route involves the chemical reduction of 2-chloro-4-nitroaniline. plos.org Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or iron powder in the presence of an acid like acetic acid or ammonium chloride. Catalytic hydrogenation is also a highly effective method. This straightforward reduction avoids the complexities of N-alkylation and demethylation steps.

Cyclization Reactions Leading to Fused Ring Systems

The 1,4-diamine arrangement in this compound and its analogs allows for the construction of specific fused heterocyclic systems, which are distinct from the benzimidazoles or benzodiazepines typically formed from 1,2-diamines. acs.orgresearchgate.net

A prominent reaction of p-phenylenediamines is their condensation with α-dicarbonyl compounds to form phenazines. For example, the reaction of a p-phenylenediamine (B122844) with a 1,2-diketone like benzil (B1666583) or diacetyl in a suitable solvent (e.g., ethanol) under acidic or thermal conditions leads to the formation of a dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine (B1670421) ring system. guidechem.comwikipedia.org The substituents on the diamine and the diketone are incorporated into the final phenazine structure.

Another important class of fused rings derived from p-phenylenediamines are the phenothiazines. The synthesis of the phenothiazine (B1677639) core can be achieved through reactions involving elemental sulfur. A classic example is the formation of Lauth's violet (thionine), a phenothiazine dye, which involves the oxidative cyclization of p-phenylenediamine with hydrogen sulfide (B99878) in the presence of an oxidizing agent. wikipedia.org This type of reaction creates a sulfur- and nitrogen-containing tricyclic system. The N,N-dimethyl group and chlorine atom of the parent compound would be expected to be retained on the resulting phenothiazine structure, influencing its properties.

Polymerization and Oligomerization Studies as Building Blocks

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, its potential as a monomer can be inferred from the broader field of polyaniline and poly(p-phenylenediamine) synthesis. The polymerization of aromatic diamines, typically achieved through oxidative coupling, is a versatile method for producing electroactive and thermally stable polymers.

The polymerization process for phenylenediamine derivatives generally involves the formation of radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. The reaction conditions, such as the choice of oxidant, solvent, and temperature, play a crucial role in determining the structure and properties of the resulting polymer. For substituted p-phenylenediamines, both the electronic nature and the steric bulk of the substituents significantly impact the polymerization process and the characteristics of the final material.

The chloro substituent on the benzene ring of this compound is expected to influence its polymerization in several ways. As an electron-withdrawing group, it can decrease the electron density of the aromatic ring, potentially making the monomer less susceptible to oxidation compared to unsubstituted p-phenylenediamine. This could necessitate stronger oxidizing agents or more forcing reaction conditions to initiate and sustain polymerization. Conversely, the N,N-dimethyl groups are electron-donating and would be expected to increase the electron density on the ring, thereby facilitating oxidation. The interplay of these opposing electronic effects makes the polymerization behavior of this monomer a subject of scientific interest.

Furthermore, the position of the chloro group at the 3-position introduces steric hindrance around the primary amine group, which could affect the regioselectivity of the coupling reactions during polymerization. This steric effect might lead to polymers with a more controlled and regular structure compared to those derived from less hindered monomers.

Studies on related methyl-substituted p-phenylenediamines have shown that the introduction of alkyl groups can enhance the solubility of the resulting polymers in common organic solvents. tandfonline.com This is a significant advantage, as the poor solubility of many conducting polymers, including polyaniline and poly(p-phenylenediamine), limits their processability and applications. It is plausible that polymers derived from this compound would also exhibit improved solubility due to the presence of the N,N-dimethyl groups.

The table below summarizes typical conditions and resulting properties for the polymerization of various p-phenylenediamine derivatives, providing a comparative context for the potential polymerization of this compound.

| Monomer | Oxidant | Solvent | Polymer Properties |

| p-Phenylenediamine | Ammonium persulfate | Aqueous HCl | Low solubility, good thermal stability |

| 2,5-dimethyl-p-phenylenediamine | Ammonium persulfate | Water | Improved solubility in organic solvents |

| 2,3,5,6-tetramethyl-p-phenylenediamine | Ammonium persulfate | Water | Higher solubility, lower polymerization yield due to steric hindrance tandfonline.com |

Oligomerization studies of aromatic diamines have also been a focus of research, as well-defined oligomers can serve as models for understanding the structure and properties of the corresponding polymers. The controlled synthesis of oligomers of this compound could be achieved through stepwise coupling reactions or by carefully controlling the stoichiometry of the monomer and oxidant. Such oligomers would be invaluable for detailed structural characterization and for elucidating the electronic and steric effects of the substituents on the molecule's properties.

Structure-Reactivity Relationship Studies of Modified Analogs (excluding biological activity/toxicity)

The reactivity of this compound and its analogs is fundamentally governed by the electronic and steric effects of the substituents on the aromatic ring. The primary amine group and the dimethylamino group are the main sites of chemical reactivity, particularly in oxidation and electrophilic substitution reactions.

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. The chloro group has a positive Hammett constant (σ), indicating its electron-withdrawing nature, which tends to decrease the rate of reactions where positive charge is built up in the transition state, such as electrophilic aromatic substitution. In contrast, the dimethylamino group is a strong electron-donating group with a negative Hammett constant, which accelerates such reactions.

In the context of oxidative coupling, the ease of oxidation of a substituted aniline (B41778) or phenylenediamine is influenced by the nature of the substituents. Electron-donating groups increase the electron density on the aromatic ring and the nitrogen atoms, making the molecule more easily oxidized. nih.govresearchgate.net Conversely, electron-withdrawing groups decrease the electron density, making oxidation more difficult. For this compound, the activating effect of the dimethylamino group is expected to be moderated by the deactivating effect of the chloro group.

The relative positions of the substituents are also critical. In this compound, the chloro group is ortho to the primary amine and meta to the dimethylamino group. This positioning will have a distinct impact on the electronic environment of both amino groups and the aromatic ring carbons.

To systematically study the structure-reactivity relationships, a series of modified analogs could be designed and synthesized. For instance, analogs with different halogen substituents (e.g., fluoro, bromo) or with different N-alkyl groups could be prepared. The reactivity of these analogs in specific chemical transformations, such as oxidation or coupling reactions, could then be quantitatively assessed.

The following table outlines a hypothetical series of analogs and the expected impact of their structural modifications on reactivity, based on established principles of physical organic chemistry.

| Analog | Structural Modification | Expected Impact on Reactivity (compared to this compound) |

| 3-fluoro-N1,N1-dimethylbenzene-1,4-diamine | Chloro group replaced by a fluoro group | Increased reactivity in oxidation due to the weaker electron-withdrawing effect of fluorine compared to chlorine. |

| 3-bromo-N1,N1-dimethylbenzene-1,4-diamine | Chloro group replaced by a bromo group | Decreased reactivity in oxidation due to the stronger electron-withdrawing effect of bromine compared to chlorine. |